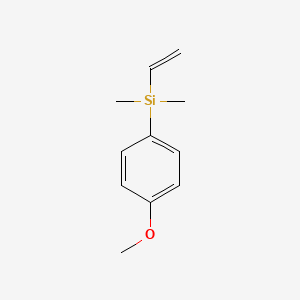

4-Methoxyphenyl dimethylvinyl silane

Description

Foundational Principles of Organosilicon Compounds in Advanced Chemical Synthesis

Organosilicon compounds, characterized by the presence of a carbon-silicon (C-Si) bond, are pivotal in modern chemical synthesis. chemicalbook.comresearchgate.netnumberanalytics.com Their utility stems from the unique physicochemical properties imparted by the silicon atom. Compared to the carbon-carbon (C-C) bond, the C-Si bond is longer (approx. 186 pm vs. 154 pm) and weaker. encyclopedia.pub Silicon is also more electropositive than carbon (electronegativity of ~1.90 for Si vs. ~2.55 for C), which polarizes the C-Si bond, making the carbon atom slightly nucleophilic. wikipedia.org

These fundamental differences from carbon-based compounds bestow distinct characteristics upon organosilanes, such as high thermal stability, chemical inertness in many environments, and hydrophobicity. cfsilicones.com However, the C-Si bond can be cleaved selectively under specific conditions, a feature that synthetic chemists exploit. encyclopedia.pub For instance, the high affinity of silicon for fluoride (B91410) and oxygen is a key driver for many reactions. The formation of the very strong silicon-oxygen (Si-O) and silicon-fluoride (Si-F) bonds provides a powerful thermodynamic driving force for reactions such as protecting group removal and certain cross-coupling reactions. encyclopedia.pubsoci.org

The ability of silicon to stabilize a positive charge on a β-carbon (the β-silicon effect) and a negative charge on an α-carbon is another cornerstone of its synthetic utility. soci.org This electronic influence allows for regioselective control in a variety of transformations. Furthermore, the capacity of silicon to expand its coordination sphere to form hypervalent species is crucial for the activation of organosilanes in catalysis. encyclopedia.pubsoci.org These principles make organosilicon compounds versatile reagents, intermediates, and protecting groups in the synthesis of complex molecules. numberanalytics.comlkouniv.ac.in

| Property | Carbon-Carbon (C-C) Bond | Carbon-Silicon (C-Si) Bond |

| Average Bond Length | ~154 pm encyclopedia.pub | ~186 pm encyclopedia.pub |

| Average Bond Energy | ~334 kJ/mol wikipedia.org | ~314 kJ/mol wikipedia.org |

| Electronegativity (Pauling Scale) | C: ~2.55 wikipedia.org | C: ~2.55, Si: ~1.90 wikipedia.org |

| Bond Polarity | Nonpolar | Polarized towards Carbon (Cδ--Siδ+) wikipedia.org |

Significance of Vinyl and Aryl Substituents in Organosilicon Chemistry for Synthetic Transformations

The presence of unsaturated substituents, such as vinyl and aryl groups, on the silicon atom dramatically expands the synthetic utility of organosilanes. researchgate.net Vinylsilanes and arylsilanes are stable, easily handled, and less toxic compared to many other organometallic reagents, making them valuable building blocks in organic synthesis. researchgate.netsigmaaldrich.com

Vinylsilanes (R₃Si-CH=CH₂) are versatile intermediates that participate in a wide range of transformations. researchgate.net They undergo stereospecific electrophilic substitution, where an electrophile replaces the silyl (B83357) group, leading to the formation of substituted alkenes with defined stereochemistry. mcgill.ca The vinyl group can also act as a stable carbanion equivalent. mcgill.ca Furthermore, vinylsilanes are key participants in transition metal-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds. researchgate.netthermofishersci.in The synthesis of vinylsilanes is well-established, with methods like the hydrosilylation of alkynes being particularly atom-economical. researchgate.netorganic-chemistry.org

Arylsilanes (R₃Si-Ar) serve as robust sources of aryl groups in synthesis. researchgate.net They are widely used in palladium-catalyzed cross-coupling reactions to form biaryl structures, a common motif in pharmaceuticals and advanced materials. researchgate.netingentaconnect.combenthamdirect.com The stability of the C(sp²)-Si bond allows arylsilanes to tolerate a wide variety of functional groups that might be incompatible with more reactive organometallics like Grignard or organolithium reagents. sigmaaldrich.com Activation of the arylsilane for cross-coupling is typically achieved with a fluoride source or under basic conditions, which generates a more nucleophilic hypervalent silicon species. thermofishersci.in

| Silane (B1218182) Type | Key Synthetic Transformations |

| Vinylsilanes | Electrophilic Substitution (Stereospecific) mcgill.ca, Hiyama Cross-Coupling thermofishersci.in, Radical Group Transfer acs.org, Peterson Olefination wikipedia.org |

| Arylsilanes | Hiyama-Denmark Cross-Coupling researchgate.net, Oxidative Aminocarbonylation researchgate.net, C-N Bond Formation benthamdirect.com, Synthesis of Diarylalkanes nih.gov |

Overview of Electron-Donating Aryl Groups in Directing Organosilane Reactivity

The electronic nature of the substituents on an organosilane profoundly influences its reactivity. u-tokyo.ac.jp When an aryl group attached to silicon bears an electron-donating group (EDG), such as the methoxy (B1213986) group (-OCH₃) in 4-methoxyphenyl (B3050149) dimethylvinyl silane, it modifies the reactivity of both the aryl ring and the silicon center.

An EDG increases the electron density of the aromatic ring through resonance (+R effect) and inductive (+I effect) effects. studypug.com This heightened electron density makes the aryl ring more susceptible to electrophilic aromatic substitution. In the context of cross-coupling reactions, an electron-rich aryl group can enhance the rate of oxidative addition to the metal catalyst (e.g., palladium), a key step in the catalytic cycle. rsc.org

Research Aims and Emerging Opportunities in 4-Methoxyphenyl Dimethylvinyl Silane Investigations

The specific structure of this compound, which combines a reactive vinyl group, a stable dimethylsilyl core, and an electron-rich aromatic ring, presents several avenues for targeted research and synthetic innovation. This trifunctional nature makes it a highly modular building block.

Emerging research opportunities focus on several key areas:

Dual-Functional Cross-Coupling: A primary research aim is to exploit the differential reactivity of the vinyl and aryl groups. Investigations into selective, sequential cross-coupling reactions are of high interest. This would allow the molecule to be used as a linchpin, first reacting at the more labile vinyl-Si bond, followed by a subsequent transformation at the more robust aryl-Si bond, enabling the rapid construction of complex molecular architectures.

Monomer for Advanced Polymers: The vinyl functionality allows for polymerization (e.g., radical or transition-metal-catalyzed) to create novel polysiloxanes or vinyl polymers. wikipedia.org The pendant 4-methoxyphenyl group can impart specific properties to the resulting material, such as altered refractive index, fluorescence, or thermal stability. Research into synthesizing polymers with tailored optoelectronic properties based on this monomer is a significant opportunity.

Materials Science Applications: The 4-methoxyphenyl group is known to influence the electronic properties of molecules. rsc.org Therefore, this silane could serve as a precursor or surface modification agent for materials used in electronics and photonics. Its ability to form self-assembled monolayers on oxide surfaces could be explored for tuning surface energy and electronic characteristics.

Mechanistic Studies: The compound serves as an excellent model system to study the influence of electron-donating groups on the mechanisms of fundamental organosilicon reactions, such as hydrosilylation, Hiyama coupling, and electrophilic substitution. Detailed kinetic and computational studies can provide deeper insights into reaction pathways and transition states, guiding the development of more efficient catalytic systems.

The exploration of this compound is poised to contribute to the development of new synthetic methodologies and the creation of functional materials with precisely controlled properties.

Structure

3D Structure

Properties

IUPAC Name |

ethenyl-(4-methoxyphenyl)-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OSi/c1-5-13(3,4)11-8-6-10(12-2)7-9-11/h5-9H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJPKILXRGIENA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[Si](C)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Transformations of 4 Methoxyphenyl Dimethylvinyl Silane

Hydrofunctionalization Reactions of the Vinyl Moiety

The carbon-carbon double bond in 4-methoxyphenyl (B3050149) dimethylvinyl silane (B1218182) is susceptible to a range of addition reactions, collectively known as hydrofunctionalization. These processes involve the addition of an H-X bond across the vinyl group and are fundamental for creating more complex organosilicon structures.

Hydrosilylation is a prominent reaction of vinyl silanes, involving the addition of a silicon-hydrogen (Si-H) bond across the C=C double bond. This reaction is typically catalyzed by transition metal complexes, with the choice of metal and its ligand sphere significantly affecting activity and selectivity.

Platinum Catalysts: Platinum-based systems, particularly Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0) complex), are widely used for hydrosilylation. The reaction generally proceeds via the Chalk-Harrod mechanism, which involves the oxidative addition of the hydrosilane to the platinum center, coordination of the vinyl group, migratory insertion, and finally, reductive elimination of the product. The electronic nature of substituents on the vinyl silane can influence the reaction rate. For related dimethyl(pyridyl)silanes, the reactivity in platinum-catalyzed systems is sensitive to the electronic effects and coordinating ability of the aryl group. The use of specific ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), can enhance catalyst stability and prevent the formation of platinum colloids, which can lead to undesired side reactions.

Rhodium, Iridium, and Nickel Catalysts: Complexes of rhodium, iridium, and nickel also serve as effective hydrosilylation catalysts. Rhodium catalysts, like Wilkinson's catalyst (RhCl(PPh₃)₃), are known to facilitate hydrosilylation, and their mechanism can also be described by the Chalk-Harrod model. Iridium complexes have been explored as catalysts for various hydrosilylation applications.

Nickel catalysts, valued for being more earth-abundant and cost-effective, have gained significant attention. Nickel-based systems can be highly active for the anti-Markovnikov hydrosilylation of alkenes. For instance, nickel nanoparticle catalysts, generated in situ from simple precursors, have shown high activity for the hydrosilylation of alkenes with tertiary silanes. Furthermore, nickel complexes featuring diphosphineborane ligands have been shown to activate Si-H bonds and catalyze the hydrosilylation of polar functional groups. The choice of ligand, from simple phosphines to more complex N-heterocyclic carbenes, plays a crucial role in tuning the catalyst's performance.

Table 1: Representative Catalyst Systems for Alkene Hydrosilylation This table presents data for the hydrosilylation of representative alkenes, illustrating typical conditions and outcomes applicable to vinyl silanes like 4-methoxyphenyl dimethylvinyl silane.

| Catalyst System | Alkene Substrate | Silane | Product Type | Selectivity | Source(s) |

| Karstedt's Catalyst / Buchwald-type ligands | Vinyl-terminated PDMS | H-PDMS | Silicone Polymer | High conversion | |

| RhCl(PPh₃)₃ | 1-Octene | Dimethyl(2-pyridyl)silane | Linear Alkylsilane | Complete regioselectivity | |

| Ni(OᵗBu)₂·xKCl (in situ nanoparticles) | 1-Octene | Triethoxysilane | Terminal Alkylsilane | Anti-Markovnikov | |

| [Ir(cod)Cl]₂ / Ligand | Alkenes | Hydrosilanes | Alkylsilane | Varies with ligand |

Hydroboration involves the addition of a boron-hydrogen bond across the vinyl group. This reaction is a powerful tool for installing a boron moiety, which can then be subjected to a wide range of subsequent transformations, most notably oxidation to an alcohol or use in Suzuki-Miyaura cross-coupling. Nickel catalysis has been effectively employed for the enantioselective hydroboration of vinylarenes using bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source and a hydride donor. In these systems, a chiral nickel complex facilitates the hydronickelation of the alkene, followed by transmetalation with the boron species to yield chiral boronate esters. The rate-limiting step is often the initial hydronickelation. Given the structural similarity of this compound to vinylarenes, it is expected to undergo analogous nickel-catalyzed hydroboration.

The regioselectivity of hydrofunctionalization reactions on vinyl silanes is a critical aspect, determining whether the new element adds to the α-carbon (adjacent to silicon) or the β-carbon.

Hydrosilylation: In the hydrosilylation of styrenes and related vinylarenes, the regiochemical outcome is highly dependent on the catalyst. Platinum catalysts often yield the β-isomer (anti-Markovnikov addition) as the major product. Nickel catalysts are also known to strongly favor anti-Markovnikov addition, providing terminal alkyl silanes. In some cases, catalyst systems can be tuned to favor the α-isomer (Markovnikov addition).

Hydroboration: Nickel-catalyzed hydroboration of vinylarenes typically proceeds with high regioselectivity to form the benzylic boronate ester, which corresponds to a Markovnikov addition product.

Stereoselectivity is also a key consideration, particularly in the formation of new chiral centers. The use of chiral ligands on the metal catalyst is the primary strategy for achieving enantioselective hydrofunctionalization, as demonstrated in the nickel-catalyzed hydroboration of vinylarenes which can produce products with high enantiomeric excess.

Cross-Coupling Reactions Involving Silicon-Vinyl and Silicon-Aryl Bonds

The silicon-carbon bonds in this compound provide handles for cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Both the vinyl-silicon and the aryl-silicon bonds can potentially participate, although the vinyl group is typically more reactive in many standard cross-coupling protocols.

Palladium catalysis is a cornerstone of cross-coupling chemistry. The Hiyama-Denmark coupling, which involves the reaction of an organosilane with an organic halide, is a powerful method for C-C bond formation. For vinyl silanes to be effective coupling partners, activation of the silicon-carbon bond is necessary. This is often achieved by converting the silane to a more reactive species, such as a silanolate, through the use of an activating agent like fluoride (B91410) (e.g., TBAF) or a strong base.

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the activated organosilane, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, such as bulky, electron-rich phosphines like XPhos, is critical for achieving high efficiency, particularly when using less reactive coupling partners like aryl chlorides. While many Hiyama-Denmark reactions focus on the vinyl group, the aryl-silicon bond of compounds like this compound could also potentially be cleaved and coupled under specific conditions, though this is generally more challenging.

Table 2: Representative Palladium-Catalyzed Hiyama-Denmark Coupling This table shows a representative example of a Hiyama-Denmark coupling involving an aryl silane and an aryl chloride, demonstrating the key components of such a reaction.

| Aryl Silane | Aryl Halide | Pd-Catalyst | Ligand | Activator/Base | Solvent | Yield | Source(s) |

| Phenyltrifluorosilane | 4-Chloroanisole | Pd(OAc)₂ (2.5 mol%) | XPhos | TBAF | t-BuOH | 71% |

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful strategy that couples two different electrophiles, often using a stoichiometric metallic reductant like zinc or manganese. This approach is particularly relevant for vinyl silanes, as it allows for the coupling of vinyl chlorosilanes with aryl or other vinyl electrophiles. A key advantage is the ability to form C(sp²)-Si bonds under mild, non-basic conditions. Research has shown that having a vinyl group attached to the silicon electrophile (e.g., in a vinyl chlorosilane) enhances its ability to coordinate to the nickel catalyst, facilitating the coupling process.

This methodology can be extended to construct C(sp³)–Si bonds by coupling vinyl chlorosilanes with alkyl electrophiles. Nickel catalysis also enables the hydrodefluorination of perfluoroalkyl arenes, a process that can involve a hydrosilylation step on an alkene intermediate formed in the reaction sequence. These reactions highlight the versatility of nickel in mediating transformations involving organosilicon compounds.

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The vinyl group in this compound is a key site for the formation of new chemical bonds. The reactivity of the vinyl moiety is profoundly influenced by the attached silicon atom. The carbon-silicon (C-Si) bond is highly electron-releasing and can stabilize a positive charge at the β-position through a phenomenon known as hyperconjugation. wikipedia.org This electronic feature dictates that during electrophilic attack, the new bond forms at the carbon atom alpha to the silicon group. wikipedia.org

A significant application of this reactivity is in oxidative sulfonamidation, which introduces both a pharmacologically relevant sulfonamide group and a halogen atom, paving the way for further molecular modifications. nih.gov This process exemplifies the formation of a carbon-heteroatom (C-N) bond. Studies on related divinylsilanes with sulfonamides in the presence of an N-Bromosuccinimide (NBS) oxidant have demonstrated the formation of brominated amide products. nih.gov Such transformations underscore the utility of vinylsilanes as precursors for complex nitrogen-containing molecules.

The general mechanism for these electrophilic substitution reactions involves the attack of an electrophile on the vinyl group, leading to an intermediate with a positive charge on the carbon atom beta to the silicon. wikipedia.org The subsequent loss of the silyl (B83357) group, often assisted by a nucleophile, results in the formation of a new double bond, with the electrophile incorporated into the molecule. wikipedia.org

Electrophilic and Nucleophilic Reactions at the Silicon Center

In reactions involving the formation of a silyl cation intermediate, this stabilization is crucial. For instance, studies on the hydricity of various silanes have shown that phenyl substitution provides substantial stabilization for the resulting silyl cation after hydride donation. nsf.gov The presence of the electron-donating methoxy (B1213986) group on the phenyl ring would be expected to further enhance this stabilizing effect.

This electronic influence is also critical in nucleophilic substitution reactions at the silicon center. While inductive effects generally control the rate of substitution at silicon more than steric factors, the electronic nature of the substituents plays a key role. researchgate.net The electron-rich 4-methoxyphenyl group can modulate the electrophilicity of the silicon atom, affecting its susceptibility to attack by nucleophiles. Furthermore, the presence of ligands like oxygen on a silicon atom is known to cause a shielding effect, which can be observed in ²⁹Si NMR spectroscopy and is attributed to (p → d)π bonding. cdnsciencepub.com

The silicon center in silanes is a target for various nucleophilic reagents, enabling the formation of new silicon-carbon bonds. Reactions with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are fundamental methods for alkylating or arylating silicon. gelest.com These reactions typically proceed via the substitution of a leaving group on the silicon, such as a halide (e.g., Cl) or an alkoxy group (e.g., -OR). researchgate.net For a precursor like 4-methoxyphenyl(dimethyl)chlorosilane, reaction with a Grignard reagent would lead to the formation of a new Si-C bond, displacing the chloride. gelest.com

The selectivity of these reactions can be controlled by the reaction conditions. For example, adding the silane to an excess of the Grignard reagent (normal addition) tends to favor full substitution, whereas adding the Grignard to the silane (reverse addition) is preferred for partial substitution. gelest.com

More advanced methods include palladium-catalyzed cross-coupling reactions. The silyl-Negishi reaction, for instance, couples silyl electrophiles (like silyl halides) with organozinc reagents. nih.gov This transformation demonstrates the ability of the silicon center to act as an electrophile and is adaptable to various steric and electronic environments around the silicon atom. nih.gov

| Reagent Type | Reactant | Product | Bond Formed |

| Grignard Reagent | R-MgX | R-Si | Si-C |

| Organolithium | R-Li | R-Si | Si-C |

| Organozinc Halide (Negishi) | R-ZnX | R-Si | Si-C |

This table illustrates common carbon-silicon bond-forming reactions at a silicon center using various organometallic reagents.

The reaction of vinylsilanes with electrophiles is characterized by the formation of a carbocation intermediate that is stabilized by the adjacent silicon atom. This stabilization, known as the β-silyl effect, is a consequence of hyperconjugation between the C-Si σ-bond and the empty p-orbital of the carbocation. wikipedia.orgresearchgate.net

Oxidative and Radical-Mediated Transformations

Oxidative sulfonamidation represents a potent transformation of vinylsilanes, enabling the direct introduction of a sulfonamide moiety. nih.gov This reaction can be a gateway to synthesizing valuable nitrogen-containing heterocycles. Research on related divinylsilanes demonstrates that the reaction's outcome is highly dependent on the chosen oxidative system and solvent. nih.gov

For example, when reacting a divinylsilane with 4-methoxybenzenesulfonamide (B72560) and N-bromosuccinimide (NBS) in acetonitrile, a mixture of products can be obtained, including a brominated N-silylethyl acetamide (B32628) derivative resulting from solvent participation. nih.gov In contrast, using an oxidant system like t-BuOCl + NaI tends to favor halogenation of the double bonds, with the formation of aziridines as minor products. nih.gov The formation of aziridines represents a direct route to three-membered heterocycles from vinylsilanes. The divergent reactivity highlights the tunability of these transformations for targeted synthesis.

| Oxidative System | Solvent | Major Product Type | Minor Product Type |

| t-BuOCl + NaI | Dichloromethane | Halogenation of double bond(s) | Aziridines |

| NBS | Acetonitrile (CH₃CN) | Solvent-intercepted products (e.g., acetamides) | Dihalogenated adducts |

This table summarizes the divergent outcomes of oxidative sulfonamidation on vinylsilanes under different reaction conditions as reported in studies on related compounds. nih.gov

Radical-Chain Mechanisms in Organosilicon Chemistry

Radical-chain mechanisms represent a fundamental class of reactions in organosilicon chemistry. These processes involve reactive intermediates known as silyl radicals, which are typically generated through homolytic cleavage of a silicon-hydrogen bond or by other radical initiation methods. The reactivity of organosilicon compounds in these chains is governed by the unique properties of the silicon atom, including its size, electropositivity, and the relative strengths of silicon bonds to other elements like carbon, oxygen, and halogens. wikipedia.orgsoci.org

A key feature of many radical reactions involving organosilanes is the abstraction of a hydrogen atom from a silane (R₃Si-H) by a carbon-centered radical. This step is often highly efficient and serves to propagate the radical chain. The mechanism for the thiol-catalyzed radical-chain reduction of alkyl halides by silanes, for example, involves the reversible abstraction of a hydrogen atom from the silane by a thiyl radical. rsc.org This forms a trialkylsilyl radical, which then abstracts a halogen from the alkyl halide. rsc.org The resulting alkyl radical is subsequently quenched by the thiol to continue the chain. rsc.org The equilibrium of this process indicates that the Si-H bond in a typical silane is significantly stronger than the S-H bond in an alkanethiol. rsc.org

In the context of this compound, the vinyl group provides a site for radical addition, enabling its participation in specialized radical-chain transformations. A prominent example is the photoredox-catalyzed radical group transfer, where the vinylsilane acts as a radical acceptor. acs.orguit.no This process enables the formation of new carbon-carbon bonds through a sequence of radical addition and fragmentation steps. acs.orguit.no

The general mechanism, initiated by a photocatalyst, proceeds as follows:

Initiation: An iridium or similar photocatalyst, upon irradiation, initiates the formation of an alkyl radical from an alkyl iodide precursor. acs.org

Propagation:

The generated alkyl radical adds to the electron-rich double bond of the vinyl silane moiety. uit.nonih.gov This step is favored due to the polarity matching between the electrophilic radical and the electron-rich vinyl silane. uit.nonih.gov

The resulting radical intermediate undergoes a rapid 5-exo-trig cyclization. acs.org

This cyclized radical intermediate then fragments. The lability of the silicon-carbon bond facilitates a ring-opening process, which transfers the vinyl group and regenerates a radical species that can propagate the chain. acs.org

In the presence of a nucleophile like methanol, the intermediate is trapped, leading to a ring-opened siloxane product, which can be subsequently hydrolyzed to an alcohol. uit.no

This type of radical group transfer has been demonstrated to be effective for a range of substrates. uit.no The reaction proceeds with high diastereoselectivity in cyclic systems. nih.gov Research has shown that reactions at benzylic and electron-deficient positions are rapid and provide high yields, which is attributed to the stability of the generated radical intermediates and the ease of activating the carbon-iodine bonds in the precursors. nih.gov Conversely, reactions at primary alkyl positions are slower and result in more modest yields due to the lower stability of primary alkyl radicals. nih.gov

The table below summarizes the results of a photoredox-catalyzed radical alkene group transfer, illustrating the scope of the reaction with various iodides and the resulting alcohol products after hydrolysis.

Table 1: Scope of Radical Alkene Group Transfer with Various Alkyl Iodides Reaction conditions involved a vinyl silane, the specified iodide, a photocatalyst ([Ir(dtbbpy)(ppy)₂]PF₆), and a base (Bu₃N) in an acetonitrile/methanol solvent mixture, followed by acidic workup. uit.nonih.gov

| Entry | Iodide Precursor | Product | Yield (%) |

| 1 | Cyclohexyl Iodide | Cyclohexyl(4-methoxyphenyl)methanol | 85 |

| 2 | 4-tert-Butylcyclohexyl Iodide | (4-tert-Butylcyclohexyl)(4-methoxyphenyl)methanol | 88 |

| 3 | 1-Iodoadamantane | Adamantan-1-yl(4-methoxyphenyl)methanol | 92 |

| 4 | 1-Iodo-4-phenylcyclohexane | (4-Methoxyphenyl)(4-phenylcyclohexyl)methanol | 75 |

| 5 | Benzyl Iodide | 1-(4-Methoxyphenyl)-2-phenylethan-1-ol | 95 |

| 6 | 1-Iodo-1-phenylethane | 1-(4-Methoxyphenyl)-2-phenylpropan-1-ol | 91 |

Polymerization and Material Applications of 4 Methoxyphenyl Dimethylvinyl Silane

Homopolymerization and Copolymerization Strategies

The presence of the vinyl group allows 4-Methoxyphenyl (B3050149) dimethylvinyl silane (B1218182) to participate in various polymerization reactions. The specific strategy employed determines the final polymer structure and properties, ranging from linear chains to complex cyclic architectures.

Anionic polymerization offers a powerful method for creating polymers with well-defined structures. A specialized technique known as anionic stitching polymerization has been developed for styryl(vinyl)silanes, which are structurally analogous to 4-Methoxyphenyl dimethylvinyl silane. dntb.gov.uarsc.org This process facilitates the synthesis of novel polymers that contain fused sila-bicyclic structures within the main polymer chain. dntb.gov.ua

The polymerization is typically initiated by an organolithium reagent, such as n-butyllithium (nBuLi), in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures. rsc.org The mechanism involves a "stitching" reaction where the initiator prompts a cascade of intramolecular cyclizations and intermolecular additions, linking the monomer units together. For a monomer like (E)-dimethyl(styryl)(vinyl)silane, the process results in a polymer with a unique fused-ring system. rsc.org The polymers produced through this method are noted for their high thermal stability and optical transparency in the visible light spectrum. rsc.org

| Table 1: Representative Conditions for Anionic Stitching Polymerization of a Styryl(vinyl)silane | |

| Monomer | (E)-Dimethyl(styryl)(vinyl)silane |

| Initiator | n-Butyllithium (nBuLi) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to -50 °C |

| Resulting Polymer Structure | Fused sila-bicyclic structures in the main chain |

| Key Polymer Properties | High thermal stability, high transparency |

| Data synthesized from research on analogous styryl(vinyl)silanes. rsc.orgrsc.org |

Free radical polymerization is a widely used industrial process for producing a vast range of polymers. youtube.com The process consists of three main stages: initiation, where a free radical is generated; propagation, where the radical adds to monomer units to grow the polymer chain; and termination, where the growth is halted. youtube.com

The applicability of free radical polymerization to vinylsilanes, including this compound, is an area of active investigation. mdpi.com While vinyl monomers are generally amenable to this type of polymerization, the presence of the silicon atom can introduce complexities. researchgate.netrsc.org The process can sometimes be sensitive to reaction conditions and may be less controlled than living polymerization methods. youtube.com However, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are being explored in confined environments, such as metal-organic frameworks, to achieve better control over the polymerization of vinyl esters, yielding polymers with controlled molecular weights and high tacticity. rsc.org The development of photoredox-catalyzed methods for the radical group transfer of vinyl and alkynyl silanes also demonstrates the potential for forming C-C bonds with these monomers under mild conditions. nih.gov

Ring-Opening Polymerization (ROP) is a primary method for synthesizing high-molecular-weight polysiloxanes from cyclic siloxane monomers like octamethylcyclotetrasiloxane (B44751) (D4) and hexamethylcyclotrisiloxane (B157284) (D3). gelest.com While this compound is not a cyclic monomer itself, it can be integrated into silicone materials produced via ROP in several ways. scispace.com

One key application is its use as an end-capping or terminating agent. In this role, the silane reacts with the living end of a growing polysiloxane chain, introducing a terminal vinyl group. mdpi.com This creates vinyl-terminated silicones, which are crucial precursors for addition-cure elastomers. gelest.com Another approach is the copolymerization of a vinyl-functional cyclosiloxane (like 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane) with a non-functional one (like D4). researchgate.net This incorporates vinyl groups along the polymer backbone. Although this involves a vinyl-functional cyclic monomer, it illustrates the principle of incorporating vinyl functionality into a polysiloxane chain via ROP, which can then be crosslinked. The presence of the 4-methoxyphenyl group on the silane can further modify the properties of the final silicone material, such as its refractive index or thermal stability.

Development of Silicon-Containing Polymers and Networks

The unique reactivity of this compound allows for its use as a building block in the creation of complex, high-performance silicon-containing polymers and crosslinked networks with precisely controlled properties.

Hyperbranched polymers (HBPs) are macromolecules with a highly branched, tree-like structure that offers unique properties such as low viscosity, high solubility, and a high density of terminal functional groups. mdpi.comnih.gov Organofunctional silanes are excellent candidates for synthesizing HBPs because their dual reactivity allows for the controlled formation of branched architectures. mdpi.comnih.gov A molecule like this compound serves as an organofunctional monomer, with the vinyl group providing a site for polymerization or modification.

The synthesis of silicon-containing HBPs often involves polycondensation reactions of multifunctional monomers, such as an A2 + B3 approach, where 'A' and 'B' are different reactive groups. nih.gov For instance, the Piers-Rubinsztajn reaction, which is the condensation of alkoxysilanes with hydrosilanes catalyzed by a strong Lewis acid, is a powerful strategy for creating hyperbranched polysiloxanes and polycarbosiloxanes. nih.govmdpi.com In such a scheme, a vinylsilane could be modified to contain hydrosilane or alkoxysilane functionalities, enabling its participation in the hyperbranching polymerization. The resulting polymers exhibit excellent thermal stability and solubility in common organic solvents. nih.govnih.gov

| Table 2: Synthesis Strategies for Silicon-Containing Hyperbranched Polymers (HBPs) | |

| Polymerization Method | Piers-Rubinsztajn (P–R) Reaction |

| Monomer Types | Trifunctional ethoxy monomers (e.g., methyltriethoxysilane) and bifunctional Si-H monomers (e.g., 1,4-bis(dimethylsilyl)benzene) |

| Catalyst | Tris(pentafluorophenyl)borane (B(C6F5)3) |

| Resulting Polymer | Hyperbranched Polycarbosiloxanes |

| Key Features | Reactions proceed at room temperature; allows for incorporation of aromatic units into the backbone. |

| Data synthesized from studies on HBP synthesis. nih.gov |

The fabrication of siloxanes and silicones with tailored architectures—such as specific crosslink densities, block structures, or surface functionalities—relies on the precise use of functional monomers. mdpi.com this compound is an ideal component for this purpose due to its reactive vinyl group. scispace.com

This vinyl group is readily employed in hydrosilylation reactions, a common method for curing or crosslinking silicone polymers. researchgate.net In this process, the vinyl group on the silane reacts with a silicon-hydride (Si-H) group on a polysiloxane chain in the presence of a platinum catalyst. researchgate.net By controlling the concentration of the vinylsilane crosslinker, the mechanical properties of the resulting silicone elastomer, such as hardness and modulus, can be precisely tuned. mdpi.com The incorporation of the methoxyphenyl group can also impart specific characteristics, influencing the thermal stability, hydrophobicity, and refractive properties of the final material. scispace.com This allows for the creation of specialized silicone networks for applications ranging from advanced coatings and adhesives to high-performance elastomers. scispace.commdpi.com

Functional Material Design and Performance Enhancement

While no specific studies on this compound as a coupling agent were identified, its molecular structure suggests it could function in this capacity. The vinyl group serves as the organofunctional moiety, which can participate in free-radical polymerization with a variety of organic resins. researchgate.netsinosil.com The dimethyl silane portion, upon potential (though less common for dimethylsilanes compared to alkoxysilanes) hydrolysis or other activation methods, could interact with hydroxyl groups on inorganic surfaces.

General Mechanism of Vinyl Silane Coupling Agents:

Reaction with Inorganic Substrates: Typically, silane coupling agents possess hydrolyzable groups (e.g., alkoxy groups) that react with water to form reactive silanols (Si-OH). sisib.com These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable covalent bonds (Si-O-Substrate). sisib.com It is important to note that this compound lacks these common hydrolyzable groups, which may limit its efficacy as a traditional coupling agent or necessitate alternative surface activation mechanisms.

Interaction with Organic Polymers: The vinyl group of the silane can copolymerize with the monomers of the organic matrix (e.g., polyesters, polyolefins, or acrylics) during the curing process. researchgate.netsinosil.com This creates a strong covalent link between the silane and the polymer.

This dual reactivity allows vinyl silanes to effectively couple dissimilar materials, leading to significant improvements in:

Adhesion: Enhanced bond strength between the organic polymer and the inorganic substrate or filler. sinosil.com

Moisture Resistance: The stable interface created by the coupling agent prevents water from penetrating and degrading the bond. sinosil.com

Mechanical Properties: Improved stress transfer from the polymer matrix to the reinforcing filler, resulting in higher tensile strength, flexural strength, and impact resistance of the composite material.

Surface Modification:

Vinyl silanes are also employed to modify the surface properties of materials. sinosil.com By grafting these molecules onto a surface, its chemical nature can be altered. For instance, the methoxyphenyl group in this compound could potentially impart specific properties such as altered hydrophobicity or hydrophilicity, and improved compatibility with aromatic polymer systems. However, without experimental data, this remains speculative.

| Potential Functional Group | Role in Adhesion and Surface Modification | Relevant Compounds (General) |

| Vinyl Group | Reacts with organic polymer matrices via polymerization. researchgate.netsinosil.com | Vinyltrimethoxysilane, Vinyltriethoxysilane sinosil.com |

| Dimethylsilane Group | Forms the backbone of the silane and interacts with the substrate. | Dimethylsilane derivatives |

| 4-Methoxyphenyl Group | Influences properties like polarity, refractive index, and compatibility with specific polymers. | Phenyl-containing silanes |

The primary function of incorporating silanes like this compound into composite materials is to enhance the interfacial adhesion between the reinforcing filler (e.g., glass fibers, silica, carbon black) and the polymer matrix. This improved adhesion is critical for the performance of the final composite.

Role in Composites:

In a typical composite material, the inorganic filler provides strength and stiffness, while the polymer matrix binds the filler particles together and transfers stress between them. The interface between these two components is often a weak point. A silane coupling agent mitigates this weakness by forming a strong chemical bridge.

Research Findings on Related Systems:

While specific data on this compound is unavailable, studies on other vinyl silanes have demonstrated their effectiveness. For example, treating glass fibers with vinyl silanes before incorporating them into a polyester (B1180765) resin matrix significantly improves the mechanical strength and water resistance of the resulting fiberglass composite. The vinyl groups of the silane polymerize with the unsaturated polyester resin, while the silane's silicon-based functionality bonds to the glass surface.

Potential Applications in Hybrid Systems:

Organic-inorganic hybrid systems are materials that combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at a molecular or nanoscale level. This compound could potentially be used as a monomer or a modifying agent in the synthesis of such hybrids. The vinyl group allows it to be incorporated into a polymer chain, while the methoxyphenyl-substituted silicon atom would be distributed throughout the material, influencing its final properties.

| Composite Component | Function | Improvement with Silane Coupling Agent |

| Polymer Matrix | Binds filler, transfers stress | Enhanced bonding to filler, improved stress transfer |

| Inorganic Filler | Provides strength, stiffness, and other properties | Improved dispersion, prevention of agglomeration |

| Interface | Region of interaction between matrix and filler | Formation of a strong, durable chemical bridge |

Organosilicon polymers, also known as preceramic polymers, can be transformed into ceramic materials through pyrolysis (high-temperature decomposition in an inert atmosphere). researchgate.netmdpi.comdtic.mil These polymer-derived ceramics (PDCs) can have various compositions, such as silicon carbide (SiC), silicon nitride (SiN), or silicon oxycarbide (SiOC), depending on the structure of the precursor polymer and the pyrolysis conditions. nsf.gov

Organosilicon Polymers as Ceramic Precursors:

The conversion of a preceramic polymer to a ceramic typically involves three main steps:

Synthesis of the Polymer: Monomers are polymerized to create a processable organosilicon polymer.

Shaping: The polymer is formed into the desired shape (e.g., fiber, coating, or bulk part).

Pyrolysis: The shaped polymer is heated to high temperatures, causing it to decompose and form a ceramic residue.

The chemical structure of the precursor polymer is critical as it dictates the composition and properties of the final ceramic. For instance, polymers containing Si-C backbones are precursors to SiC, while those with Si-N bonds yield SiN. dtic.mil

Potential Role of this compound:

This compound could potentially serve as a monomer or comonomer in the synthesis of preceramic polymers. Through polymerization of its vinyl group, a poly(this compound) could be formed. Upon pyrolysis, this polymer would be expected to yield a ceramic material containing silicon, carbon, and potentially oxygen if pyrolyzed in a controlled atmosphere. The presence of the phenyl ring would lead to a higher carbon content in the resulting ceramic compared to precursors with only alkyl substituents.

Polymer Hybrid Materials:

In addition to being a precursor for pure ceramics, this compound could be incorporated into polymer backbones to create organic-inorganic hybrid materials. Copolymerization of this silane with other organic monomers could lead to polymers with enhanced thermal stability, altered optical properties, or improved flame retardancy, due to the presence of the silicon and aromatic moieties.

| Precursor Type | Resulting Ceramic (General) | Key Structural Features |

| Polycarbosilanes | Silicon Carbide (SiC) mdpi.com | Si-C backbone |

| Polysilazanes | Silicon Nitride (SiN) or Silicon Carbonitride (SiCN) researchgate.net | Si-N backbone |

| Polysiloxanes | Silicon Oxycarbide (SiOC) nsf.gov | Si-O backbone |

| Polymers with Phenyl Groups | Higher Carbon Content Ceramics nsf.gov | Presence of aromatic rings |

Advanced Spectroscopic and Computational Investigations

Elucidation of Reaction Mechanisms through Advanced Spectroscopic Techniques

Advanced spectroscopic methods are indispensable for probing the reaction mechanisms involving organosilicon compounds like 4-methoxyphenyl (B3050149) dimethylvinyl silane (B1218182). These techniques provide detailed structural and electronic information about reactants, intermediates, and products, which is crucial for understanding and optimizing chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilanes and for monitoring reaction progress. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ²⁹Si NMR spectra, researchers can gain deep insights into molecular architecture and reaction pathways. rsc.orgrsc.org

¹H NMR: Proton NMR provides information on the hydrogen environments within the molecule. For a compound like 4-methoxyphenyl dimethylvinyl silane, distinct signals would be expected for the vinyl protons, the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) protons, and the protons of the dimethylsilyl group. The yield and conversion of reactions, such as hydrosilylation, can be determined by integrating ¹H NMR signals against an internal standard. rsc.org

¹³C NMR: This technique maps the carbon skeleton of the molecule. It is used to confirm the presence of vinyl, aromatic, methoxy, and methyl-silyl carbons. The chemical shifts are sensitive to the electronic environment, providing evidence for the influence of the silicon atom on the phenyl ring and vice versa.

²⁹Si NMR: As the core atom of interest, ²⁹Si NMR is particularly powerful for studying silicon-containing compounds. unige.ch The chemical shift of the silicon nucleus is highly sensitive to its substituents and coordination environment. nih.gov For instance, during polymerization or hydrolysis, the transformation of a silane into a siloxane results in a significant change in the ²⁹Si chemical shift, allowing for the characterization of the degree of condensation. researchgate.net

While specific spectral data for this compound is not publicly available, data for structurally similar compounds like triethyl(4-methoxyphenyl)silane offers valuable insight into the expected chemical shifts. rsc.org

Table 1: Representative NMR Data for a Related Arylsilane Compound Data for Triethyl(4-methoxyphenyl)silane in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |

|---|---|---|

| ¹H | 7.43-7.41 | m, Aromatic Protons |

| 6.91-6.88 | m, Aromatic Protons | |

| 3.81 | s, Methoxy Protons | |

| 0.99 | t, Methyl Protons (ethyl group) | |

| 0.69 | q, Methylene Protons (ethyl group) | |

| ¹³C | 160.0, 135.5, 129.5, 113.8 | Aromatic & Methoxy Carbons |

| 7.4, 3.5 | Ethyl Group Carbons | |

| ²⁹Si | -2.1 | Not specified |

Source: Adapted from supplementary information in The Royal Society of Chemistry. rsc.org

Such data is critical for confirming the identity of starting materials and for tracking their conversion to products, thereby elucidating reaction mechanisms. For example, in glycosylation reactions, NMR studies have revealed that bulky silyl (B83357) protecting groups can induce conformational changes in molecules, which significantly affects their reactivity and the stereochemical outcome of the reaction. nih.gov

IR and UV-Vis spectroscopy provide complementary information to NMR by probing the vibrational and electronic transitions within a molecule, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy is exceptionally useful for identifying specific functional groups. mrclab.com In the context of this compound, characteristic absorption bands would be used to confirm its structure and monitor its reactions. Key vibrational modes include the C=C stretching of the vinyl group, Si-C stretching, C-O stretching of the methoxy group, and various C-H vibrations of the aromatic and vinyl moieties. acs.org During polymerization of the vinyl group, the disappearance or reduction in the intensity of the vinyl C=C stretching band would provide direct evidence of the reaction's progress. The analysis of solution samples is often performed using solvents like CCl₄ or CS₂ in cells made of materials transparent to infrared radiation, such as NaCl. libretexts.org

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic structure of molecules containing chromophores. researchgate.net The 4-methoxyphenyl group in the silane acts as a chromophore. The absorption maxima (λ_max) and molar absorptivity are influenced by the electronic interaction between the methoxyphenyl ring and the dimethylvinylsilyl substituent. Changes in conjugation or the electronic environment of the chromophore during a reaction, such as oxidation or participation in a charge-transfer complex, can be monitored by observing shifts in the absorption spectrum. researchgate.net This makes UV-Vis spectroscopy a valuable tool for studying reaction kinetics and mechanisms involving changes in the electronic properties of the molecule. researchgate.net

Theoretical and Computational Chemistry for Predicting Reactivity and Properties

Computational chemistry offers powerful tools to complement experimental studies, providing insights into molecular properties and reaction mechanisms that can be difficult or impossible to observe directly.

Density Functional Theory (DFT) has become a standard computational method for investigating the electronic structure and reactivity of molecules. youtube.com It is used to calculate various properties of this compound and its reaction pathways.

Electronic Structure: DFT calculations can map the electron density distribution, determine the energies and shapes of molecular orbitals (e.g., HOMO and LUMO), and calculate electrostatic potentials. youtube.com This information helps in predicting the most reactive sites in the molecule. For instance, the calculations can reveal the relative susceptibility of the vinyl double bond to electrophilic or radical attack versus potential reactions at the aromatic ring.

Reaction Energetics: By calculating the energies of reactants, transition states, and products, DFT can be used to map the potential energy surface of a reaction. acs.org This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of reaction feasibility and kinetics. udel.edu For example, DFT could be used to model the step-by-step mechanism of a platinum-catalyzed hydrosilylation or the radical-initiated polymerization of the vinyl group, helping to identify the rate-limiting step. acs.org In one study, DFT calculations were used to guide the synthesis of resins by predicting the radical reactivity of monomers, demonstrating the predictive power of this approach. frontiersin.org

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com This technique is particularly well-suited for modeling the complex processes involved in polymer formation and for predicting the properties of the resulting materials. nih.gov

When applied to the polymerization of this compound, MD simulations can provide insights into several key areas:

Polymerization Dynamics: Simulations can model the chain growth process, showing how individual monomer units add to a growing polymer chain. This can help in understanding the effects of temperature, pressure, and monomer concentration on the rate and extent of polymerization.

Polymer Structure and Morphology: MD can predict the resulting structure of the polymer, including chain conformation, entanglement, and the formation of amorphous or semi-crystalline domains. youtube.com By simulating the cooling of a polymer melt, properties like the glass transition temperature (Tg) can be calculated. youtube.com

Macroscopic Properties: From the simulated atomic trajectories, it is possible to calculate important macroscopic properties of the resulting polysiloxane material, such as its mechanical properties (e.g., elastic modulus, shear modulus) and compatibility with other materials. nih.gov For example, simulations can explore how modifications at an interface, such as the addition of silanes, can enhance shear strength and alter fracture modes from adhesive to cohesive. researchgate.net

By building computational models of the monomer and simulating the cross-linking reactions, MD provides a molecular-level understanding that connects the chemistry of the monomer to the final properties of the polymer. youtube.comyoutube.com

Future Research Trajectories and Broader Impact of 4 Methoxyphenyl Dimethylvinyl Silane Chemistry

Innovations in Catalytic Systems for Highly Selective Transformations

The vinylsilane group is a versatile functional handle for a variety of metal-catalyzed transformations. Future research will likely focus on developing novel catalytic systems that can achieve high chemo-, regio-, and stereoselectivity in reactions involving 4-Methoxyphenyl (B3050149) dimethylvinyl silane (B1218182). Key areas of innovation are expected to include:

Asymmetric Hydrosilylation: While hydrosilylation is a standard method for creating silicon-carbon bonds, achieving high enantioselectivity in the addition of Si-H bonds across the vinyl group of prochiral substrates remains a challenge. Future work could involve designing chiral transition-metal catalysts (e.g., based on Rhodium, Iridium, or Iron) that can effectively control the stereochemical outcome of reactions with this and related vinylsilanes.

Site-Selective Cross-Coupling: The presence of both a vinyl group and an aromatic ring offers two potential sites for cross-coupling reactions (e.g., Heck, Suzuki, Hiyama). A significant area of innovation lies in the development of catalysts that can selectively activate either the C(sp²)-Si bond of the vinyl group or a C-H/C-O bond on the methoxy-activated aromatic ring. Such systems would enable the programmed construction of complex molecular architectures from a single, versatile monomer.

Catalytic C-O Functionalization: The methoxy (B1213986) group on the phenyl ring is a target for catalytic C-O bond cleavage and functionalization. Developing robust catalyst systems, potentially based on Nickel or Palladium, that can selectively convert the relatively inert aryl methyl ether into other functional groups (e.g., phenols, amines, or triflates) without disturbing the vinylsilane moiety would dramatically increase the synthetic utility of the monomer's derivatives.

Exploration of Novel Functionalizations and Synthetic Applications

Beyond improving existing catalytic methods, future research is set to explore entirely new ways to functionalize and apply 4-Methoxyphenyl dimethylvinyl silane. The molecule serves as a building block for accessing a diverse range of complex organic and organometallic structures.

Key future directions include:

Cyclization Reactions: The vinylsilane moiety is a known participant in various intramolecular and intermolecular cyclization reactions, forming carbocyclic and heterocyclic scaffolds. nih.gov Research into Lewis acid- or transition-metal-catalyzed cyclizations initiated by the vinyl group could lead to the synthesis of novel silicon-containing ring systems with potential applications in medicinal chemistry and electronics.

Electrophilic Substitution: The electron-donating methoxy group activates the aromatic ring for electrophilic substitution reactions. Exploring these reactions under conditions compatible with the vinylsilane group will provide pathways to further decorated monomers, which can then be used to synthesize highly functionalized polymers and materials.

Silyl-Heck Reactions: The development of silyl-Heck type reactions using this compound as the vinylating agent could provide a highly practical and regioselective method for accessing diverse classes of substituted styrenes and related compounds. rsc.org

Design and Synthesis of Advanced Functional Materials from Derivatives

Perhaps the most impactful future direction for this compound is its use as a monomer for advanced functional materials. The polymerization of styryl(vinyl)silanes, which are structurally analogous to the target compound, has been shown to produce novel polymers with unique properties. lkouniv.ac.inwiley-vch.de

A key breakthrough in this area is the "anionic stitching polymerization" of styryl(vinyl)silanes. lkouniv.ac.in This method uses an anionic initiator (like n-butyllithium) to create polymers with fused sila-bicyclic structures within the main chain. lkouniv.ac.in This novel architecture imparts significant thermal stability and optical transparency. lkouniv.ac.in While this compound itself was not tested in the initial study, the successful polymerization of its close analogs suggests a promising path for creating new materials. lkouniv.ac.in The electron-donating methoxy group would likely influence the polymerization kinetics and the final properties of the polymer, such as its refractive index and solubility.

The table below summarizes findings for structurally related styryl(vinyl)silane monomers, providing a predictive framework for polymers derived from this compound. lkouniv.ac.in

| Monomer Substituent (at para-position) | Initiator | Polymer Structure | Number-Average Molecular Weight (Mn, g/mol) | Polydispersity Index (Mw/Mn) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td5, °C) |

|---|---|---|---|---|---|---|

| -H (Phenyl) | n-BuLi | Sila-bicyclic | 15,000 | 1.54 | 153 | 422 |

| -CH3 (4-Methylphenyl) | n-BuLi | Sila-bicyclic | 11,900 | 1.25 | 161 | 421 |

| -F (4-Fluorophenyl) | n-BuLi | Sila-bicyclic | 13,300 | 1.21 | 154 | 414 |

| -OCH3 (4-Methoxyphenyl) | n-BuLi (Predicted) | Sila-bicyclic (Predicted) | - | - | >150 (Predicted) | >400 (Predicted) |

Future research will focus on synthesizing and characterizing the polymer from this compound to validate these predictions and explore its potential in applications such as high-performance dielectrics, optical coatings, and gas-permeable membranes.

Interdisciplinary Contributions to Organic Synthesis, Polymer Science, and Materials Engineering

The chemistry of this compound is not confined to a single field but serves as a bridge connecting organic synthesis, polymer science, and materials engineering.

Organic Synthesis: As a functional building block, it provides synthetic chemists with a tool to introduce the unique properties of silicon into complex molecules. Its derivatives are valuable intermediates in the synthesis of fine chemicals and pharmacologically active compounds. wiley-vch.de

Polymer Science: The development of novel polymerization techniques, such as anionic stitching polymerization, using this monomer and its analogs expands the toolbox of polymer chemists. lkouniv.ac.in It enables the creation of polymers with unprecedented backbone structures and properties, such as high thermal stability and tailored refractive indices. The resulting organosilicon polymers represent a unique class of materials that merge the processability of organic polymers with the stability of inorganic materials like silica.

Materials Engineering: The polymers and functionalized surfaces derived from this compound are of great interest to materials engineers. rsc.org Applications range from creating hydrophobic or functional coatings on inorganic substrates to developing advanced composites and membranes. rsc.org The ability to tune properties like glass transition temperature, thermal stability, and optical transparency by simply altering the monomer's substituents makes this a highly attractive platform for designing next-generation functional materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methoxyphenyl dimethylvinyl silane, and how do reaction conditions influence yield?

- Methodology : A common approach involves coupling silane precursors with 4-methoxyphenyl derivatives. For example, allylchlorodiisopropylsilane reacts with 3-(4-methoxyphenyl)prop-2-yn-1-ol under anhydrous conditions to yield structurally similar silanes with 76% efficiency . Optimization of temperature (e.g., 65°C for 48 hours in 1,2-dimethoxyethane ) and catalysts (e.g., CuOAc/BINAP for radical-mediated pathways ) is critical.

- Data Consideration : Yields vary significantly (30–86%) depending on steric hindrance and electronic effects of substituents . Low yields (<50%) may require purification via flash chromatography or distillation .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Key signals include vinyl proton resonances (δ 5.0–6.5 ppm) and silane methyl groups (δ 0.5–1.5 ppm) .

- HRMS : Exact mass analysis (e.g., calculated vs. observed [M+H]+) ensures molecular formula accuracy .

- IR Spectroscopy : Si–C and C=C stretches (1000–1250 cm⁻¹ and 1600–1680 cm⁻¹, respectively) validate functional groups .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in radical-mediated allylation or cross-coupling reactions?

- Mechanistic Studies : In α-allylation reactions, the silane acts as a radical acceptor. For example, Cu-catalyzed reactions generate α-carbonyl radicals that couple with silanes to form C–Si bonds . The electron-donating 4-methoxy group stabilizes intermediates, enhancing regioselectivity .

- Data Contradictions : Conflicting reports on diastereoselectivity (e.g., d.r. = 9.4:1 in some systems ) suggest solvent polarity and catalyst choice (e.g., Pd vs. Fe) critically influence stereochemical outcomes .

Q. How does the silane’s stability under hydrolytic or oxidative conditions impact its utility in catalytic cycles?

- Stability Testing : Hydrolysis studies (pH 4–10, 23 hours) reveal sensitivity to aqueous conditions, necessitating anhydrous handling . Oxidation with peroxides or O₂ may cleave Si–C bonds, forming silanols or disiloxanes .

- Mitigation Strategies : Use of cross-linking agents (e.g., BTSE) or inert atmospheres improves stability in applications like surface functionalization .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Scale-Up Considerations :

- Purification : Flash chromatography becomes impractical at >10 g scales; distillation or crystallization alternatives are needed .

- Catalyst Loading : Fe-catalyzed cross-coupling avoids expensive Pd but requires precise stoichiometry to prevent byproducts .

- Case Study : A 10-step synthesis of dihydronepetalactone achieved 18% yield using bis(allylic silanes), highlighting the need for iterative optimization .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.